molecular formula C14H16N5O9P B13723719 4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid

4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid

カタログ番号: B13723719
分子量: 429.28 g/mol
InChIキー: QNPSLGPIZRJDAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a nucleoside analog featuring a purine base (6-amino-9H-purin-9-yl) linked to a hexahydrofurodioxaphosphinin ring system, with a 4-oxobutanoic acid side chain. Its structural complexity arises from the fusion of a phosphorylated furanose-like ring and a modified purine base, which enables unique interactions with biological targets such as enzymes involved in nucleotide metabolism or signaling pathways .

特性

IUPAC Name

4-[[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPSLGPIZRJDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate involves the succinylation of adenosine 3’:5’-cyclic monophosphate. The reaction typically uses succinic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective succinylation at the 2’-O position .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction while ensuring purity and yield through optimized reaction conditions and purification techniques .

化学反応の分析

Types of Reactions: 2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate is widely used in scientific research due to its ability to mimic cAMP. Its applications include:

    Biochemistry: Studying cAMP-mediated signaling pathways and protein interactions.

    Cell Biology: Investigating cellular responses to cAMP analogs and their effects on cell proliferation and differentiation.

    Medicine: Exploring potential therapeutic applications in diseases where cAMP signaling is disrupted.

    Industry: Used in the development of diagnostic assays and biochemical reagents

作用機序

The compound exerts its effects by mimicking the natural cAMP molecule. It binds to cAMP-dependent protein kinases and other cAMP-binding proteins, activating or inhibiting various signaling pathways. The succinyl modification allows for selective interactions and can be used to study specific aspects of cAMP signaling .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related analogs:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound :
4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2λ⁵-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid
Purine base + furodioxaphosphinin ring + 4-oxobutanoic acid side chain C₁₄H₁₇N₅O₁₀P* 458.29* Potential prodrug design due to carboxylic acid group; may enhance solubility or targeting .
9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-tetrahydrofurodioxaphosphinin-6-yl]-2-amino-1H-purin-6-one Purine base + furodioxaphosphinin ring (no side chain) C₁₀H₁₂N₅O₇P 345.21 Antiviral/anticancer applications; acts as a nucleotide analog to inhibit viral polymerase .
Sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-tetrahydrofurodioxaphosphinin-7-ol 8-Bromo-substituted purine + sodium counterion C₁₀H₁₀BrN₅O₆PNa 406.09 Enhanced solubility for industrial use; bromine may alter enzyme binding kinetics .
[(4aR,6R,7R,7aR)-6-(6-(Octanoylamino)purin-9-yl)-2-hydroxy-2-oxo-hexahydrofurodioxaphosphinin-7-yl] octanoate Octanoyl ester groups on purine and phosphinin ring C₂₆H₄₀N₅O₈P 581.60 Lipophilic modifications improve membrane permeability; used in prodrug delivery systems .
Sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-tetrahydrofurodioxaphosphinin-7-ol Sodium counterion + unmodified purine C₁₀H₁₁N₅O₆PNa 351.19 Stabilized formulation for biochemical assays; sodium enhances aqueous solubility .
(4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-purin-9-yl)tetrahydrofurodioxaphosphinine-2,7-diol 2-sulfide 8-Bromo-purine + sulfur substitution in dioxaphosphinin ring C₁₀H₁₁BrN₅O₅PS 424.23 Sulfur alters electronic properties; potential use in heavy metal chelation or redox reactions .

*Calculated based on structural analysis.

Key Structural and Functional Insights :

Side Chain Modifications: The target compound’s 4-oxobutanoic acid moiety distinguishes it from simpler analogs. This group may facilitate salt formation (e.g., sodium or calcium salts) for improved bioavailability or enable conjugation with targeting moieties (e.g., antibodies) . In contrast, octanoyl esters () increase lipophilicity, favoring passive diffusion across cell membranes .

Counterion Effects: Sodium salts () improve solubility in aqueous media, critical for intravenous formulations, whereas the neutral free acid form (target compound) may exhibit pH-dependent solubility .

Mechanistic Implications: Compounds with unmodified purine bases (e.g., ) mimic endogenous nucleotides, interfering with DNA/RNA synthesis in rapidly dividing cells (anticancer/antiviral activity) . The target compound’s carboxylic acid group could mimic aspartate or glutamate residues in enzyme active sites, enabling competitive inhibition .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。